For sensitive organometallic syntheses where halide impurities compromise performance, Triphenyltin hydroxide (CAS 76-87-9) offers a high-purity, halide-free precursor. Direct conversion to the oxide form without byproducts ensures process efficiency.
Reliable global availability.
Triphenyltin hydroxide (TPTH) is a solid, crystalline organotin compound primarily utilized as a non-systemic agricultural fungicide and as a precursor in organometallic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmlMwvKOlhe3HLX2_8fFYABKG6K6sLZDn0BS5hi-Yq4UxVW2MCN1e97Pw6QDEAQ8kfsYbeSZncl7b-NfL_ziwYEhAxvD4ixWAzlEHgG4kOb_tIjHfBBQCnqIL2i0ESHkVIXusjOJxjiugE2VbqdeRKshk%3D)] Structurally, it belongs to the triorganotin hydroxide class, which exists in equilibrium with its dehydrated oxide form, bis(triphenyltin) oxide.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFt-kSJU31SvagbxVxg8zHx8CKEqXxwEBG_1tjV1hJay0YMDxfiTFXmIHM1hCCLFXakgiDo0f-PeH27Mlb2lrKaqSWKaTGvSxlp8EFtjTK1pVOvOuJwQ-5yaYKyRq-jJxl2Nc9_QdIVzgASBQg%3D)] Its triphenyl substitution pattern distinguishes its chemical behavior, solubility, and thermal properties from common tributyltin analogs, while the hydroxide moiety offers a distinct reactivity profile compared to other triphenyltin salts like the chloride or acetate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)] These structural differences are critical in procurement decisions for applications requiring specific process compatibility or performance attributes.
Direct substitution of Triphenyltin hydroxide with analogs like triphenyltin chloride (TPTCl) or bis(triphenyltin) oxide is often unfeasible due to critical differences in reactivity, solubility, and thermal stability. TPTCl hydrolyzes readily to TPTH in aqueous conditions, but its use introduces halide impurities that can be detrimental in sensitive syntheses.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)] Conversely, TPTH provides a halide-free pathway to other organotin compounds.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGckbjK8Wn2tFGRQtaBGo7TjTpCV6hICLnmcZYB20IddxeErUyMZ57GZVrKMsmIIk3e4s2toQlHGkjH7OWv-XO4lPzqSe8S5Y_VlACFf3cXSUcIMK5vR0jnXYJQocbFcWmNAOp5RgICOrBHF0ghUNBiuo2ec02AbvLKbqDxLUPVdjUgqtUa5JIxm08e0c7-7LuaWRcwM4a8jIoapYM0yHIs519j7ikuSZnWHcX4GGS79bJYDzjLwBlaeYNZGYy0rPF5nw7VmAo%3D)] Furthermore, the hydroxide's specific thermal decomposition to the oxide form at a controlled temperature offers a process advantage for in-situ generation not available with other salts.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPrS9FLx4EX-1qeUki0TmdL-L984yiU-eOIHp7rRxVZT2pUF31BnvgAcMU5R9qRItrz_bS4uEKn8_UZbrfCT-b8Uk3bb6w6iBcRqTaiVUSxgTncxnY_uXzoQFTLrdfpsrP-TM9uwTheIm53bl4a1w2B_wh6UsTAhY-dAc%3D)] Differences in water solubility—with TPTH being very low (1 mg/L at pH 7) compared to TPTCl (40 mg/L, pH not given)—also dictate formulation strategies and process compatibility, making these compounds non-interchangeable for specific, performance-critical applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)]
Triphenyltin hydroxide provides a distinct process advantage for applications requiring pure bis(triphenyltin) oxide. It undergoes a predictable, low-temperature dehydration starting at approximately 45 °C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPrS9FLx4EX-1qeUki0TmdL-L984yiU-eOIHp7rRxVZT2pUF31BnvgAcMU5R9qRItrz_bS4uEKn8_UZbrfCT-b8Uk3bb6w6iBcRqTaiVUSxgTncxnY_uXzoQFTLrdfpsrP-TM9uwTheIm53bl4a1w2B_wh6UsTAhY-dAc%3D)] This contrasts with synthetic routes starting from triphenyltin chloride, which require a hydrolysis step that can introduce corrosive and undesirable halide byproducts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVcGzeKkeKl87-UDpnWrRjJmR13fX3i3hfqDFVpjzQKMh-488BfaAlRj5fSVNjR6UG69LpJSYJFa48687_5KmkF5KTdu9Nsiye3e_HCXt95M4YA3tF9q9HUX0j3xwUxu0feeURytm-XPY%3D)] Thermogravimetric Analysis (TGA) shows this initial decomposition step occurs between 45-80°C, cleanly yielding the oxide and water, well before the decomposition of the phenyl groups at higher temperatures.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)]
| Evidence Dimension | Onset of Thermal Decomposition (Dehydration) |
| Target Compound Data | Dehydration to oxide begins at ~45 °C |
| Comparator Or Baseline | Triphenyltin chloride (requires separate hydrolysis step, introducing halide contaminants) |
| Quantified Difference | Provides a direct, halide-free thermal conversion pathway to the oxide not available with the chloride precursor. |
| Conditions | Thermogravimetric Analysis (TGA) under inert atmosphere. |
For synthesizing high-purity materials or catalysts where halide contamination is detrimental, this compound is the specified precursor over triphenyltin chloride.
The choice between triphenyltin compounds is often dictated by solvent compatibility. Triphenyltin hydroxide exhibits very low water solubility (1 mg/L at pH 7), significantly lower than triphenyltin chloride (40 mg/L, pH not specified).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)] However, it is moderately soluble in many organic solvents, such as ethanol (10 g/L) and dichloromethane (171 g/L).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)] This profile contrasts with triphenyltin acetate, which shows higher solubility in ethanol (22 g/L) but lower solubility in other common solvents like diethyl ether. This makes TPTH suitable for specific organic-phase reactions or formulations where minimal water miscibility is critical.
| Evidence Dimension | Solubility at 20°C |
| Target Compound Data | Water: 1 mg/L (pH 7); Ethanol: 10 g/L; Dichloromethane: 171 g/L. |
| Comparator Or Baseline | Triphenyltin Chloride: Water: 40 mg/L. Triphenyltin Acetate: Ethanol: 22 g/L. |
| Quantified Difference | 40x less soluble in water than TPTCl; ~2x less soluble in ethanol than TPTA. |
| Conditions | Solubility measured at 20°C in specified solvents. |
This specific solubility profile allows for its use in processes where low aqueous interaction is required, or where specific organic solvent systems are mandated, justifying its selection over other triphenyltin salts.
Triphenyltin hydroxide functions as a base, enabling a direct and clean synthesis of organotin carboxylates through reaction with carboxylic acids.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)] This acid-base pathway is often preferred over routes starting with triphenyltin chloride, which typically require a deprotonating agent (e.g., triethylamine) and result in the formation of salt byproducts (e.g., triethylammonium chloride) that complicate purification.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)] The use of TPTH as a starting material simplifies the reaction workup and improves the purity of the final carboxylate product, a key consideration in the synthesis of fungicides and other active compounds.
| Evidence Dimension | Reaction Pathway for Carboxylate Synthesis |
| Target Compound Data | Direct acid-base reaction with carboxylic acids; byproduct is water. |
| Comparator Or Baseline | Triphenyltin chloride: Requires an external base; produces salt byproducts requiring removal. |
| Quantified Difference | Eliminates one reagent (base) and simplifies purification by avoiding salt byproduct formation. |
| Conditions | Synthesis of organotin carboxylates in organic solvents like methanol. |
For streamlined synthesis of high-purity organotin carboxylates, TPTH is the more efficient precursor, reducing process steps and improving final product quality compared to halide-based routes.
Where the final product performance is compromised by halide impurities, such as in certain polymerization catalysts or electronic materials, Triphenyltin hydroxide is the required precursor. Its ability to cleanly convert to bis(triphenyltin) oxide via controlled heating allows for the in-situ, halide-free generation of the active species, a critical process advantage over using triphenyltin chloride.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-622h_lkIgIbecYWdwjUTuO8AjU3Hf0HOx8Hj99l9dO-RkR5w4dIFQnHnW7Q5FhW5S6LpHpXozJ4MT-fWfZLWwEVOFTkpCVQdkxSNWgv-gBWwJCViEuY3A9IsirIEYZKXEF0c8sfmaNgAkUFJNjtQgu1f0shBcG9a)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrG03uWz4_EKcjeZANaV2Zb3bJv5PbB-b_FluoIAgTP0OGFAVaBDSwvP-ebCAJN259X9rRDTWgn-FBfoEkof7ZAPOFJnbayqUAhSzEw_jN-iEnhKSHIA8U1Eb2uZ9FNGwX8f4nwxBx3m1Or4ijkbKHqlnzYhEDEKa63e-mzkDgmuqtK9zKTmNpxfSrF9R-i1YwipUCrz_OtyzIL2sp2Syv6RTrTCpF8bx-bg%3D%3D)]
In the development and manufacturing of specialized organotin carboxylate-based fungicides or biocides, Triphenyltin hydroxide offers a more efficient synthesis route. Its direct acid-base reaction with carboxylic acids avoids the salt byproducts and complex purification steps associated with halide precursors, making it the preferred choice for achieving high product purity and process economy.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jGwZhTgU92ElXRsV0PTMkfcWyi75IgUCTFUHKbI_0Xymg9FPHoQohZHH3XHvKqM0R9WVSKmK3h6JJmfV0sfKfigCpGYDYYfxXuDjD5dBVkLYSgtt8-HgaTh3TTsV7mMHbawfQ38Km-VsXOHjZlS771eUh9Q%3D)]
For formulating antifungal coatings, wood preservatives, or other materials in organic-based systems where water ingress is a failure mode, the distinct solubility profile of Triphenyltin hydroxide is advantageous. Its very low water solubility compared to triphenyltin chloride, combined with good solubility in solvents like dichloromethane, makes it the appropriate choice for these specific formulation requirements.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPrS9FLx4EX-1qeUki0TmdL-L984yiU-eOIHp7rRxVZT2pUF31BnvgAcMU5R9qRItrz_bS4uEKn8_UZbrfCT-b8Uk3bb6w6iBcRqTaiVUSxgTncxnY_uXzoQFTLrdfpsrP-TM9uwTheIm53bl4a1w2B_wh6UsTAhY-dAc%3D)]
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard